molecular formula C15H10F3NO2 B12589085 N-[2-(Trifluoroacetyl)phenyl]benzamide CAS No. 646057-58-1

N-[2-(Trifluoroacetyl)phenyl]benzamide

Cat. No.: B12589085
CAS No.: 646057-58-1
M. Wt: 293.24 g/mol
InChI Key: SKJDHSZPFKAUII-UHFFFAOYSA-N
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Description

N-[2-(Trifluoroacetyl)phenyl]benzamide is an organic compound with the molecular formula C15H10F3NO2 It is a derivative of benzamide, where the phenyl ring is substituted with a trifluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Trifluoroacetyl)phenyl]benzamide typically involves the reaction of 2-aminobenzamide with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Trifluoroacetyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Trifluoroacetyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Trifluoroacetyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-[(trifluoroacetyl)amino]benzamide
  • N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

N-[2-(Trifluoroacetyl)phenyl]benzamide is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

CAS No.

646057-58-1

Molecular Formula

C15H10F3NO2

Molecular Weight

293.24 g/mol

IUPAC Name

N-[2-(2,2,2-trifluoroacetyl)phenyl]benzamide

InChI

InChI=1S/C15H10F3NO2/c16-15(17,18)13(20)11-8-4-5-9-12(11)19-14(21)10-6-2-1-3-7-10/h1-9H,(H,19,21)

InChI Key

SKJDHSZPFKAUII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C(F)(F)F

Origin of Product

United States

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